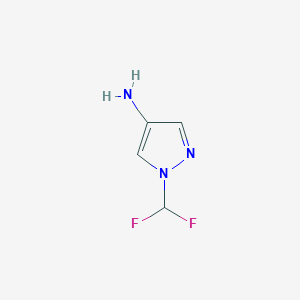

1-(difluoromethyl)-1H-pyrazol-4-amine

Descripción

1-(Difluoromethyl)-1H-pyrazol-4-amine (CAS: 1174309-16-0) is a pyrazole derivative characterized by a difluoromethyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. Its hydrochloride salt (CAS: 1221726-31-3) has a molecular formula of C₄H₆ClF₂N₃ and a molecular weight of 169.56 g/mol . This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by the difluoromethyl group, which can enhance metabolic stability and bioavailability .

Propiedades

IUPAC Name |

1-(difluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZVNUKJBUJJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel under mild conditions . Another approach involves the use of electrophilic difluoromethylating agents, which react with pyrazole derivatives to form the desired product . Industrial production methods often employ scalable processes that ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

1-(Difluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically difluoromethylated pyrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

DFMPA has been investigated for its potential as an anticancer agent. Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that DFMPA derivatives showed promising results in inhibiting tumor growth in vitro, suggesting a pathway for further development into therapeutic agents .

Protein Degradation

This compound serves as a building block in the synthesis of protein degraders, which are crucial for targeted protein degradation strategies in drug discovery. These strategies aim to selectively eliminate pathogenic proteins associated with diseases like cancer and neurodegeneration .

Material Science

Synthesis of Functional Materials

DFMPA is utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its unique fluorinated structure enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .

Data Table: Research Findings on DFMPA

Case Study 1: Anticancer Research

In a recent study, researchers synthesized various DFMPA derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the DFMPA structure significantly increased its potency, highlighting the importance of structural optimization in drug development.

Case Study 2: Development of Protein Degraders

A collaborative study focused on utilizing DFMPA as a core component in the design of bifunctional molecules capable of targeting specific proteins for degradation. The study demonstrated that compounds incorporating DFMPA effectively recruited E3 ligases, leading to enhanced degradation of target proteins involved in oncogenesis.

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry and drug discovery.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1-(difluoromethyl)-1H-pyrazol-4-amine with other pyrazol-4-amine derivatives, focusing on structural features, physicochemical properties, and applications:

Structural and Electronic Differences

- Fluorine Substituents: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs .

- Bulkier Substituents :

Physicochemical and Stability Considerations

- Solubility : Hydrochloride salts (e.g., CAS: 1221726-31-3) generally exhibit improved aqueous solubility compared to free bases .

- Storage : Most derivatives require storage at 2–8°C to prevent decomposition, though the hydrochloride form of the target compound is stable at room temperature .

- Purity : Commercial samples typically report ≥95% purity (e.g., CAS: 1154649-74-7) .

Actividad Biológica

1-(Difluoromethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and other therapeutic applications based on diverse research findings.

This compound hydrochloride is characterized by its difluoromethyl group, which enhances its biological activity. The molecular formula is C4H5F2N3·HCl, and it has a molecular weight of approximately 165.56 g/mol. The compound is typically used in research settings for its potential therapeutic applications.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. Among these, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (referred to as 9m) showed superior antifungal efficacy compared to standard fungicides like boscalid .

Table 1: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain Tested | Inhibition (%) | Reference |

|---|---|---|---|

| 9m | Botrytis cinerea | 85% | |

| 9m | Fusarium solani | 78% | |

| 9m | Alternaria solani | 80% |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazole ring and substituents significantly affect the antifungal potency. The use of molecular docking techniques has revealed that the carbonyl oxygen atom in compound 9m forms hydrogen bonds with key amino acids in the target enzyme succinate dehydrogenase (SDH), which is crucial for fungal metabolism . This interaction suggests a mechanism of action where the compound inhibits fungal growth by disrupting metabolic pathways.

Other Biological Activities

In addition to antifungal properties, derivatives of this compound have shown promise in other therapeutic areas:

- Antiparasitic Activity : Some studies have indicated potential antiparasitic effects against malaria parasites, with compounds targeting PfATP4 showing promising results in inhibiting Na+-ATPase activity .

- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, suggesting their utility in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of pyrazole-based compounds against various cancer cell lines. One derivative exhibited an IC50 value ranging from 73 to 84 mg/mL against different cancer cell lines, indicating moderate cytotoxicity while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Q & A

Q. How can twinned or low-resolution crystallographic data be refined to resolve ambiguous electron density maps?

- Methodological Answer : Twin refinement in SHELXL (BASF parameter) deconvolutes overlapping reflections. For low-resolution data (d >1 Å), DEN restraints or homology modeling (using related structures) improve model accuracy. Validation tools (e.g., Rfree, Ramachandran plots) ensure structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.